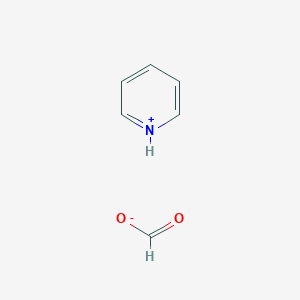

Pyridin-1-ium formate

描述

Synthesis Analysis

The synthesis of Pyridin-1-ium formate and its derivatives involves the interaction of pyridine or its derivatives with formate ions under specific conditions. For example, cis-2,5-Bis(2-fluoro-5-methoxyphenethyl)pyrrolidinium formate represents a pyrrolidinium formate salt synthesized under controlled conditions, demonstrating the versatility of formate in creating semi-organic salts with pyridinium cores (Ponugoti et al., 2011).

Molecular Structure Analysis

The molecular structure of Pyridin-1-ium formate derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. These studies reveal that pyridinium salts exhibit diverse structural motifs, including the presence of independent pyrrolidinium formate salt molecules in certain compounds. The central pyrrolidinium ring is typically non-planar, with substituents occupying equatorial positions, contributing to the compound's unique properties (Ponugoti et al., 2011).

Chemical Reactions and Properties

Pyridin-1-ium formate participates in various chemical reactions, highlighting its reactivity and potential as a synthetic intermediate. The compound's interaction with different reagents and conditions can lead to a range of outcomes, including the formation of complex coordination polymers with luminescence properties as demonstrated by certain pyridinium-based ligands (Bachmann et al., 2013).

Physical Properties Analysis

The physical properties of Pyridin-1-ium formate, including its crystal structure and optical characteristics, have been a subject of interest. For instance, the growth and structural analysis of Pyridine-1-ium-2-carboxylatehydrogenbromide, a related compound, revealed a triclinic crystal system with specific optical properties, indicating the potential for non-linear optical applications (Gowri et al., 2015).

Chemical Properties Analysis

The chemical properties of Pyridin-1-ium formate, including its reactivity and interaction with various chemical agents, underscore its importance in synthesis and material science. The compound's ability to form stable complexes and participate in redox reactions is particularly notable, as seen in the synthesis and characterization of complexes with redox-active ligands (Yambulatov et al., 2020).

科学研究应用

Photocatalytic Degradation of Pyridine in Water : Pyridine, a component of many pesticides, is more rapidly eliminated in water through photocatalysis over TiO2. The study found hydroxylation of Pyridine occurs at position 2, leading to the formation of acetate and formate, among other intermediates. This process is significant for environmental remediation and water treatment technologies (Maillard-Dupuy et al., 1994).

Metabolism of Pyridine-3,4-diol by Agrobacterium sp. : This research revealed that Pyridine-3,4-diol is converted into pyruvate, formate, and NH(3), showing the metabolic pathways of pyridine compounds. This has implications in bioremediation and understanding microbial degradation of pyridine compounds (Watson et al., 1974).

Dissolution of Kraft Lignin Using Protic Ionic Liquids : Pyridinium formate showed high efficiency in dissolving and regenerating kraft lignin, a significant step in biomass processing and lignin valorization. Its stability and recyclability make it a promising solvent for lignocellulosic biomass pretreatment (Rashid et al., 2016).

Functionalization of CO2 with Amines and Hydrosilanes : A study on the zwitterionic complex [Cp*IrCl{(MeIm)2CHCOO}] demonstrated efficient catalysis for the selective hydrosilylation of CO2 to silylformate. This highlights the role of Pyridin-1-ium formate in CO2 conversion and utilization, essential for carbon capture and utilization strategies (Ojeda‐Amador et al., 2019).

安全和危害

未来方向

属性

IUPAC Name |

pyridin-1-ium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTUVFSBEYKVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1.C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619788 | |

| Record name | Pyridin-1-ium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-1-ium formate | |

CAS RN |

15066-28-1 | |

| Record name | Pyridin-1-ium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

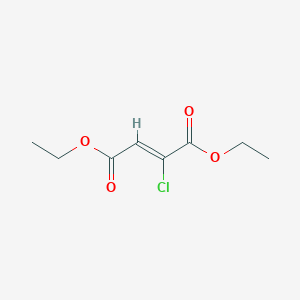

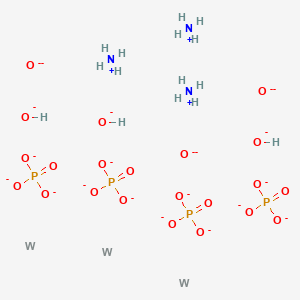

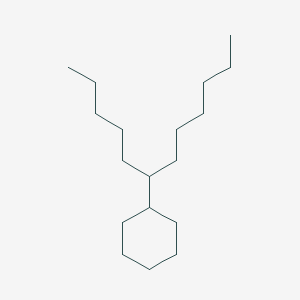

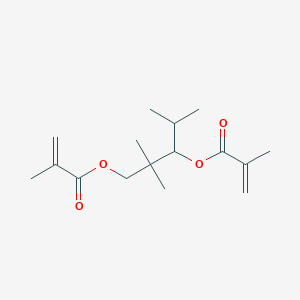

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)

![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)